molecular formula C23H21NO4 B2938365 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide CAS No. 904511-14-4

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide

Cat. No.: B2938365
CAS No.: 904511-14-4
M. Wt: 375.424
InChI Key: DAJLMKPPMVICRN-UHFFFAOYSA-N
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Description

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a synthetic organic compound featuring a hybrid structure combining coumarin (2H-chromen-2-one) and benzofuran moieties. The molecule includes a propanamide group (-NHCOCH2CH3) at the 3-position of the benzofuran ring and an isopropyl substituent (-CH(CH3)2) at the 6-position of the coumarin core.

Key structural attributes:

  • Coumarin backbone: A 2H-chromen-2-one system, known for its planar, conjugated structure and UV/fluorescence properties.
  • Benzofuran linkage: A fused furan-benzene ring, contributing rigidity and electronic delocalization.
  • Substituents: The isopropyl group enhances lipophilicity, while the propanamide group introduces hydrogen-bonding capability.

Properties

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-4-20(25)24-22-15-7-5-6-8-18(15)28-23(22)17-12-21(26)27-19-10-9-14(13(2)3)11-16(17)19/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLMKPPMVICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a complex organic compound with significant potential in various therapeutic areas. Its structure incorporates a chromenone moiety and a benzofuran unit, which may contribute to its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings.

Structural Characteristics

The molecular formula for this compound is C27H19NO6, with a molecular weight of 453.4 g/mol. The intricate arrangement of carbon, nitrogen, and oxygen atoms in this compound contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that chromenone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways related to inflammation .

2. Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS). Preliminary studies suggest that the presence of the chromenone ring enhances its electron-donating capacity, thereby improving its antioxidant potential .

3. Anticancer Activity

This compound has shown promise in anticancer research. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins involved in these processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant reduction in inflammatory markers in vitro when treated with similar chromenone derivatives.
Study BShowed that compounds with chromenone structures inhibited tumor growth in xenograft models, suggesting potential for anticancer therapies.
Study CReported enhanced antioxidant capacity in cellular models treated with benzofuran derivatives, highlighting their protective effects against oxidative stress.

Interaction Studies

Understanding the interactions between N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-y]-1-benzofuran -3-y}-propanamide and various biological targets is crucial for elucidating its mechanisms of action. Research indicates that structurally similar compounds can bind to enzymes and receptors involved in critical biological pathways .

Comparison with Similar Compounds

Chromone-Benzofuran Hybrids (Compounds 1–4)

describes four chromone-benzofuran derivatives (1–4) with varying substituents (Scheme 1) . Below is a comparative analysis:

Compound Substituents/Functional Groups Key Structural Differences vs. Target Compound Implications
1 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide Cyano (-CN) and enamide groups Higher polarity; potential for nucleophilic reactivity.
2–4 Sulfur-containing diazaphosphinane rings Thiophosphorus heterocycles Enhanced electron-withdrawing effects; possible metal coordination.
Target Propanamide, isopropyl Amide vs. sulfur heterocycles; isopropyl substituent Improved solubility in apolar media; reduced steric hindrance.

Functional Impact :

  • Electronics : The sulfur and phosphorus atoms in compounds 2–4 may alter electronic distribution, affecting redox behavior or fluorescence compared to the target compound’s amide group .
  • Bioactivity : Coumarin derivatives with amide groups (e.g., the target) often exhibit enhanced binding to serine proteases (e.g., thrombin), whereas sulfur-containing analogs might favor interactions with metalloenzymes .

3,5-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide

This analog () replaces the propanamide group with a 3,5-dimethoxybenzamide moiety . Key differences:

Feature Target Compound 3,5-Dimethoxy Analogue
Substituent Propanamide (-NHCOCH2CH3) 3,5-Dimethoxybenzamide
Polarity Moderate (amide + isopropyl) Higher (methoxy groups are polar)
Electron Effects Amide: moderate electron withdrawal Methoxy: strong electron donation

Implications :

  • Solubility : The dimethoxy analog’s higher polarity may improve aqueous solubility but reduce membrane permeability.
  • Binding Affinity : Methoxy groups could enhance π-π stacking in hydrophobic protein pockets, whereas the propanamide’s alkyl chain might favor interactions with lipid-rich environments.

General Coumarin Derivatives

Coumarins are widely studied for their diverse bioactivities () . Comparatively, the target compound’s benzofuran-propanamide hybrid structure offers:

  • Enhanced Stability : Benzofuran’s fused ring system may reduce metabolic degradation compared to simpler coumarins.

Research Findings and Data Gaps

While structural comparisons highlight functional distinctions, experimental data (e.g., solubility, IC50 values) for the target compound and analogs are absent in the provided evidence. Theoretical predictions suggest:

  • Fluorescence : The coumarin-benzofuran core may exhibit blue-green emission, modulated by substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of benzofuran and chromenone moieties. Key steps include:

  • Microwave-assisted amination for regioselectivity (e.g., yields of 70–79% in similar propanamide derivatives) .
  • Column chromatography with gradients like n-pentane/ethyl acetate (3:2) or silica gel for purification .
  • Crystallization from solvents such as ethyl acetate to obtain high-purity solids (melting points 63–114°C reported for analogous compounds) .
    • Data Table :
StepConditionsYield (%)Purity Method
Coupling ReactionMicrowave, 80°C, 16 h35–79TLC (n-hexane/EtOAc)
PurificationSilica gel column (3:2 pentane/EA)70–79NMR/MS

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for chromenone (δ 6.8–7.5 ppm for aromatic protons) and benzofuran (δ 4.2–5.0 ppm for oxygenated CH groups). Anisotropic effects in propanamide side chains appear as multiplet splitting .
  • HR-MS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 496.99 for a related compound) .
    • Note : Discrepancies in MS/NMR data may require 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodology :

  • Use SHELXL for refinement against high-resolution X-ray data (e.g., R factor <0.05) to validate bond lengths/angles .
  • Compare experimental ORTEP diagrams with DFT-optimized geometries to identify steric clashes or conformational flexibility .
    • Case Study : In a chromenone derivative, X-ray data revealed a twisted benzofuran ring (dihedral angle 12.5°), whereas NMR suggested planarity due to rapid rotation—resolved via variable-temperature NMR .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

  • Methodology :

  • Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or trifluoromethyl to assess potency shifts (e.g., MIC values 1.95 µg/mL against B. subtilis) .
  • 3D Pharmacophore modeling : Map hydrogen-bond acceptors (chromenone carbonyl) and hydrophobic regions (benzofuran) to predict target binding .
    • Data Table :
DerivativeSubstitutionMIC (µg/mL)Target (e.g., FabI)
2d (5-bromo)Bromo at C51.95FabI inhibitor
2j (2,4-dichloro)Dichloro at C2/C41.95FabI inhibitor

Q. How can enantiomeric purity be determined for chiral analogs of this compound?

  • Methodology :

  • Chiral derivatization : Use (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide to form diastereomers, analyzed via 1H NMR (Δδ 0.2–0.5 ppm for diastereotopic protons) .
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .

Q. What computational tools are recommended for docking studies targeting TRPV1 or CYP51?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3J5Q for TRPV1) to evaluate binding poses. Key interactions:
  • Hydrogen bonds between propanamide carbonyl and Arg557 (TRPV1).
  • Hydrophobic contacts with chromenone .
  • QSAR : Apply CoMFA/CoMSIA to correlate logP and IC50 (e.g., >0.8 for CYP51 inhibitors) .

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